Product packaging for Ethyl 3-methyl-3-phenylglycidate(Cat. No.:CAS No. 77-83-8)

Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324
CAS No.: 77-83-8
M. Wt: 206.24 g/mol
InChI Key: LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The journey of Ethyl 3-methyl-3-phenylglycidate is intrinsically linked to the development of a fundamental reaction in organic chemistry.

Early Syntheses and Pioneering Work

The first synthesis of a glycidic ester was reported by Erlenmeyer in 1892. researchgate.net However, it was the French organic chemist Auguste Georges Darzens who, in 1904, discovered the reaction that would become the hallmark method for synthesizing these compounds. wikipedia.orgmychemblog.comunacademy.comscentspiracy.com This reaction, now known as the Darzens condensation or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also referred to as a "glycidic ester". wikipedia.orgmychemblog.comunacademy.com The first reported synthesis of this compound itself is credited to Rainer Ludwig Claisen in 1905, who utilized sodium amide in his work. acs.org

The Darzens reaction was a significant breakthrough as it provided a novel and controlled method for synthesizing epoxides, which were a relatively new class of compounds at the time. scentspiracy.com These glycidic esters proved to be valuable intermediates, as their hydrolysis followed by decarboxylation could yield aldehydes and ketones with a higher carbon count than the starting materials. researchgate.netunacademy.com

Evolution of Synthetic Methodologies

The classic method for synthesizing this compound is the Darzens condensation of acetophenone (B1666503) with ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide or sodium amide. chemicalbook.comwikipedia.orgprepchem.com The reaction proceeds through the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. wikipedia.orgmychemblog.com An intramolecular SN2 reaction follows, where the oxygen anion displaces the halide to form the epoxide ring. wikipedia.orgscienceinfo.com

Over the years, variations and improvements to this methodology have been explored. For instance, the choice of base can influence the ratio of cis and trans isomers formed. chemicalbook.com While the Darzens condensation allows for the formation of the carbon-carbon bond and the epoxide ring in a single reaction, an alternative, though less direct, approach involves the nucleophilic epoxidation of an α,β-unsaturated ester. wikipedia.orgrubingroup.org Modern approaches have also focused on achieving higher stereoselectivity through the use of chiral catalysts or enzymatic resolution.

Significance in Contemporary Organic Chemistry

This compound continues to be a compound of interest due to its utility as a versatile synthetic tool.

Role as a Versatile Intermediate and Building Block

Glycidic esters, including this compound, are valuable synthetic intermediates because the epoxide ring can be opened by various nucleophiles. mychemblog.com Hydrolysis of the ester can lead to decarboxylation and rearrangement to form a carbonyl compound. wikipedia.org This reactivity makes it a key building block in the synthesis of more complex molecules. A notable application is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various medicinal compounds. For example, it has been utilized in the chemoenzymatic synthesis of the C-13 side chain of Taxol, a prominent anticancer drug. mdpi.com

Contribution to Advanced Synthetic Methodologies

The study of the Darzens reaction and its substrates, such as this compound, has contributed to the development of advanced synthetic methodologies. Research into the stereochemistry of the reaction has led to methods for controlling the formation of specific stereoisomers. acs.org Furthermore, the reactivity of the epoxide ring in glycidic esters has been exploited in various synthetic transformations beyond simple hydrolysis. These include epoxide rearrangements to form other functional groups and structures. wikipedia.org The compound is also used in research to study reaction mechanisms and develop new synthetic strategies.

Isomeric Forms and Stereochemical Considerations

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. acs.org These are organized into two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers). chemicalbook.com

Isomer TypeDescription
Cis/Trans Isomers The relative orientation of the phenyl group and the ester group on the epoxide ring determines whether the isomer is cis or trans.
Enantiomers Each of the cis and trans isomers is chiral and therefore has a non-superimposable mirror image, its enantiomer.

The commercial product is typically a racemic mixture of all four isomers. chemicalbook.com However, the ratio of cis to trans isomers can be influenced by the reaction conditions, particularly the base used in the Darzens condensation. chemicalbook.com The different isomers can have distinct properties, and methods for their separation and stereoselective synthesis are of significant interest in research. rubingroup.org For example, the (2R,3S) enantiomer is a key intermediate for the synthesis of the Taxol C-13 side chain. mdpi.com The stereochemistry of the molecule can be determined using techniques like NMR spectroscopy, where the chemical shifts of protons can differ between diastereomers due to shielding effects of the phenyl group. rubingroup.org

Cis- and Trans-Isomers and Their Influences

This compound exists as cis- and trans-isomers, each with distinct properties. The synthesis of these isomers is often achieved through the Darzens condensation, where the ratio of cis to trans isomers can be influenced by the base used in the reaction. chemicalbook.com Alternatively, direct epoxidation of the corresponding α,β-unsaturated esters, such as ethyl trans-β-methylcinnamate with m-chloroperbenzoic acid, can yield the glycidic esters. researchgate.net Research has shown that the Darzens method produces both cis and trans isomers. researchgate.net

Influence of Isomers on Physical and Chemical Properties

PropertyInfluence of IsomerismSource
Odor Each of the four isomers (two pairs of cis- and trans-isomers) has a unique characteristic odor. The commercial product, a racemic mixture, has a strong, sweetish, strawberry scent. chemicalbook.com
Synthesis Ratio The ratio of cis to trans isomers produced during the Darzens condensation is dependent on the base utilized in the reaction. chemicalbook.com
Formation The Darzens synthesis method is known to produce both cis and trans isomers of ethyl 2-methyl-3-phenylglycidate. researchgate.net

Optical Isomerism and Stereochemical Assignment

The molecule contains two asymmetric centers, giving rise to four possible stereoisomers. acs.org These exist as two optically active pairs of cis- and trans-isomers. chemicalbook.com The commercial form of this compound is a racemic mixture of all four of these stereoisomers. chemicalbook.com

The resolution of these stereoisomers is a significant area of research. For instance, the resolution of sodium (E)-3-methyl-3-phenylglycidate has been described in the literature. researchgate.net Enzymatic methods have also been effectively employed for the separation of stereoisomeric cis and trans-glycidic esters. mdpi.com

The precise stereochemical assignment of these isomers is crucial for understanding their biological and sensory properties. The configurations of the related (-)- and (+)-glycidic acid have been identified as (2R),(3S) and (2S),(3R) respectively. researchgate.net For ethyl β-phenylglycidate prepared via the Darzens' method, it has been confirmed to be predominantly the trans isomer. researchgate.net

Key Stereochemical Findings

Isomer/Related CompoundConfigurationMethod of Determination/ObservationSource
(-)-glycidic acid(2R),(3S)Identification of configuration researchgate.net
(+)-glycidic acid(2S),(3R)Identification of configuration researchgate.net
Ethyl β-phenylglycidate (from Darzens' method)Mostly or entirely trans isomerComparison of NMR spectra of pure isomers with products of Darzens synthesis researchgate.net
Racemic ethyl 3-phenylglycidateResolved using Galactomyces geotrichum ZJUTZQ200Enzymatic resolution to produce (2R,3S)-ethyl-3-phenylglycidate mdpi.com

The study of the stereochemistry of glycidic esters, including this compound, remains an active area of chemical research, driven by the distinct properties and potential applications of each individual stereoisomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1196324 Ethyl 3-methyl-3-phenylglycidate CAS No. 77-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
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InChI Key

LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
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Molecular Formula

C12H14O3
Record name 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER
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DSSTOX Substance ID

DTXSID8020591
Record name Ethyl methylphenylglycidate
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Molecular Weight

206.24 g/mol
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Physical Description

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
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Record name 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester
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Boiling Point

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg
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Record name ETHYL METHYLPHENYLGLYCIDATE
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Flash Point

greater than 200 °F (NTP, 1992), 134 °C
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol)
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Density

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096
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Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

77-83-8, 19464-95-0
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Advanced Synthetic Methodologies and Mechanistic Studies

Darzens Condensation and its Variants

The Darzens condensation, also known as the Darzens glycidic ester condensation, is a fundamental reaction in organic chemistry for the synthesis of α,β-epoxy esters (glycidic esters). psiberg.comorganic-chemistry.orgchemistnotes.com It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. lscollege.ac.in This method provides a direct route to glycidic esters, which are valuable intermediates in the synthesis of various organic compounds. wikipedia.orgresearchgate.net

Reaction of Acetophenone (B1666503) with α-Haloesters

A primary industrial method for synthesizing ethyl 3-methyl-3-phenylglycidate is the Darzens condensation of acetophenone with an ethyl α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base. chemicalbook.comwikipedia.orgprepchem.com

In a typical procedure, acetophenone and ethyl chloroacetate are reacted in a solvent like benzene (B151609) with a strong base, such as sodium amide or sodium ethoxide. prepchem.comorgsyn.org The reaction is generally exothermic and requires careful temperature control. orgsyn.org For instance, one synthetic route involves adding sodium amide to a mixture of acetophenone and ethyl chloroacetate in benzene at a controlled temperature of 15-20°C. orgsyn.org Another described method uses sodium methylate at 20°C. The use of ethyl chloroacetate is often favored over its methyl counterpart due to better reactivity and easier removal of byproducts.

The reaction yields a mixture of cis and trans isomers of this compound. chemicalbook.com The product is then isolated through extraction and fractional distillation. prepchem.com

Influence of Base and Reaction Conditions on Isomer Ratio

The choice of base and the reaction conditions significantly influence the ratio of cis to trans isomers of the resulting this compound. chemicalbook.comnumberanalytics.com The stereoselectivity of the Darzens condensation is a complex aspect, with the base playing a critical role in determining the reaction rate, yield, and the final isomer distribution. numberanalytics.com

Different bases can lead to varying stereochemical outcomes. numberanalytics.com For example, the cis/trans ratio of the product obtained from the condensation of acetophenone and ethyl chloroacetate is dependent on the base used. chemicalbook.com While the Darzens condensation often favors the formation of the trans glycidic ester, manipulation of the base, solvent, and reaction temperature can be used to influence the diastereoselectivity. psiberg.comchemistnotes.com

The strength and steric hindrance of the base affect the formation and geometry of the enolate intermediate, which in turn impacts the stereochemical course of the reaction. numberanalytics.com Polar aprotic solvents like DMSO and DMF can increase the reaction rate, while non-polar solvents may enhance stereoselectivity. numberanalytics.com

Base TypeStrengthSteric HindranceTypical Effect on Darzens Reaction
Sodium Hydroxide (B78521) (NaOH)StrongLowHigh yield, low stereoselectivity
Potassium tert-butoxide (t-BuOK)StrongHighModerate yield, high stereoselectivity
Lithium diisopropylamide (LDA)StrongHighHigh yield, high stereoselectivity

Table based on general observations of the Darzens reaction and may vary for specific substrates. numberanalytics.com

Mechanism of Epoxide Ring Formation

The mechanism of the Darzens condensation proceeds through a multi-step sequence: lscollege.ac.inwikipedia.org

Enolate Formation: A strong base abstracts a proton from the α-carbon of the ethyl α-haloacetate, forming a resonance-stabilized enolate. lscollege.ac.inyoutube.com The ester group is crucial for enabling this deprotonation. lscollege.ac.in

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetophenone. lscollege.ac.inyoutube.com This step is analogous to an aldol (B89426) addition and forms a halohydrin intermediate. wikipedia.orgvaia.com

Intramolecular SN2 Reaction: The alkoxide ion of the halohydrin intermediate then undergoes an intramolecular SN2 (substitution nucleophilic bimolecular) reaction, attacking the carbon atom bearing the halogen. lscollege.ac.inwikipedia.org This results in the displacement of the halide ion and the formation of the epoxide ring, yielding this compound. lscollege.ac.inwikipedia.org

The stereochemistry of the final product is determined during the formation of the carbon-carbon bond and the subsequent ring closure. psiberg.com

Epoxidation of α,β-Unsaturated Esters

An alternative route to glycidic esters is the epoxidation of α,β-unsaturated esters. wikipedia.org This method, however, requires the prior synthesis of the corresponding unsaturated ester. lscollege.ac.inwikipedia.org

Diastereoselective Epoxidation with Peracids (e.g., m-CPBA)

The epoxidation of the α,β-unsaturated precursor, ethyl 3-methyl-3-phenylacrylate, can be achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netambeed.commasterorganicchemistry.com Peracids are effective reagents for converting alkenes to epoxides. ambeed.comorganic-chemistry.org The reaction with m-CPBA is often carried out in a nonaqueous solvent to prevent the hydrolysis of the epoxide ring. libretexts.org

The epoxidation of electron-deficient olefins like α,β-unsaturated esters can be slow. researchgate.netsciforum.net However, m-CPBA has been shown to be an effective reagent for this transformation, providing good yields and shorter reaction times compared to some other methods. researchgate.net The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product through a syn addition of the oxygen atom. researchgate.netmasterorganicchemistry.com

Stereochemical Outcomes and Diastereomer Characterization

The epoxidation of ethyl 3-methyl-3-phenylacrylate results in the formation of diastereomers of this compound. The commercial product is typically a racemic mixture of cis and trans isomers. chemicalbook.com The characterization and separation of these diastereomers are important as each isomer can possess a distinct odor profile. chemicalbook.com

The stereochemical outcome of the epoxidation can be influenced by the use of chiral catalysts, leading to asymmetric epoxidation and the production of enantiomerically enriched products. organic-chemistry.orgscilit.com For instance, catalytic asymmetric epoxidation of α,β-unsaturated esters using chiral yttrium-biphenyldiol complexes has been shown to yield α,β-epoxy esters with high enantioselectivity. organic-chemistry.org

Following a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound This compound that strictly adheres to the requested outline on advanced synthetic methodologies. The primary reason is a lack of specific, published research data for this particular compound within the specified advanced synthetic contexts.

General methods for the synthesis of racemic this compound, such as the Darzens condensation involving acetophenone and ethyl chloroacetate, are known. prepchem.comchemicalbook.com However, detailed investigations into its stereoselective synthesis, as outlined in the user's request, are not available in the public domain based on the performed searches.

The available research on chemoenzymatic synthesis, bioresolution, and asymmetric epoxidation overwhelmingly focuses on the related, but structurally distinct, compound Ethyl 3-phenylglycidate . This includes detailed studies on:

Bioresolution using microbial strains : Research has been conducted on the use of epoxide hydrolase-producing strains like Galactomyces geotrichum and Pseudomonas sp. for the kinetic resolution of racemic ethyl 3-phenylglycidate. nih.govmdpi.comnih.gov

Enzymatic Catalysis : The use of lipases for the asymmetric hydrolysis of ethyl 3-phenylglycidate has been reported. mdpi.com

Optimization and Mechanistic Studies : Parameters such as co-solvents, pH, and substrate-to-cell ratios have been optimized for the biocatalytic resolution of ethyl 3-phenylglycidate, and enantiomeric excess (e.e.) values have been determined. nih.govmdpi.com

Crucially, this body of research does not extend to this compound. The presence of an additional methyl group at the C3 position of the glycidate ring significantly alters the steric and electronic properties of the molecule, meaning the findings for ethyl 3-phenylglycidate cannot be extrapolated to its methylated analogue.

There is no specific information in the search results regarding the application of Sharpless or Jacobsen asymmetric epoxidation conditions for the direct enantiopure synthesis of this compound.

Due to the absence of specific research data for this compound in the areas of chemoenzymatic synthesis, biocatalysis, and asymmetric epoxidation, creating an article that is both scientifically accurate and strictly compliant with the provided outline is not feasible.

Bioresolution of Racemic Mixtures using Microbial Strains

Photochemical Reactions and Mechanistic Investigations

The photochemical behavior of this compound exhibits a strong dependence on the solvent environment, leading to distinct reaction pathways and products.

Irradiation in Various Solvents (Methanol, Ether)

Irradiation of this compound in methanol (B129727) results in the formation of an ionic addition product with the solvent. oup.com In contrast, when the irradiation is carried out in an ether solvent, the reaction proceeds through different pathways, yielding β-keto esters and products indicative of carbene intermediates. oup.com

Formation of Ionic Addition Products

In the presence of methanol, the photochemical reaction of this compound leads to the formation of a solvent addition product. This suggests a mechanism involving ionic intermediates where the methanol acts as a nucleophile. oup.com

Pathways Leading to β-Keto Esters and Carbenes

When subjected to irradiation in ether, this compound follows a different reactive course. oup.com One of the observed outcomes is the formation of β-keto esters. These compounds are valuable intermediates in organic synthesis. organic-chemistry.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov The reaction in ether also shows evidence for the formation of carbene species, indicating a more complex mechanistic manifold compared to the reaction in methanol. oup.com

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods have been instrumental in elucidating the intricate mechanisms of reactions involving this compound.

Decomposition Mechanisms (e.g., Gas Phase)

Theoretical studies on the gas-phase decomposition of this compound have proposed a mechanism involving the elimination of the ethyl side of the ester as ethylene. nih.gov This process is thought to occur through a concerted six-membered cyclic transition state, leading to an unstable glycidic acid intermediate. nih.gov This intermediate then rapidly decarboxylates to yield the corresponding aldehyde. nih.govresearchgate.net Two potential pathways for this decarboxylation have been investigated: one proceeding through a five-membered cyclic transition state and another via a four-membered one. nih.gov Computational results favor the pathway involving the five-membered cyclic transition state. nih.govresearchgate.net

Density Functional Theory (DFT) and MP2 Methods in Mechanistic Elucidation

The mechanisms of the gas-phase decomposition of this compound have been investigated using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2). nih.govresearchgate.net These computational methods are powerful tools for studying complex reaction mechanisms. osti.govchemrxiv.orgnist.govnih.gov In the case of this compound decomposition, both DFT and MP2 calculations were employed to optimize the geometries of reactants, products, and transition states, as well as to calculate vibrational frequencies and activation energies. researchgate.net The results from these calculations have provided detailed insights into the preferred reaction pathways, such as the favorability of the five-membered cyclic transition state in the decarboxylation step. nih.govresearchgate.net

Transition State Analysis and Energy Profiles

The stereochemical outcome and reaction kinetics of the synthesis of this compound via the Darzens condensation are governed by the energies of the transition states along the reaction coordinate. Mechanistic studies, often supported by computational chemistry, provide a detailed picture of the energy landscape of this reaction.

The Darzens condensation for the formation of this compound from acetophenone and ethyl chloroacetate is a stepwise process. researchgate.net The reaction proceeds through two key transition states: the first corresponding to the initial aldol-type addition of the enolate of ethyl chloroacetate to the ketone, and the second corresponding to the intramolecular nucleophilic substitution (SN2) that forms the final epoxide ring.

Computational studies using Density Functional Theory (DFT) have been employed to model the reaction mechanism and determine the energy profiles. researchgate.net These theoretical analyses reveal that the formation of the halohydrin intermediate via the first transition state (TS1) is the rate-determining step, possessing a higher activation energy barrier than the subsequent ring-closure step (TS2). researchgate.net

The general mechanism involves the deprotonation of the α-haloester to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the acetophenone, leading to a tetrahedral intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride to form the epoxide ring. The stereochemistry of the final product, whether the cis or trans isomer is favored, is determined by the relative energies of the transition states leading to the different diastereomeric products. This can be influenced by factors such as the base used and the reaction solvent.

While specific energy values for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of the Darzens reaction provide a framework for understanding its energetic landscape. The energy profile is characterized by the initial energy of the reactants, the energies of the transition states, the energy of the intermediate halohydrin, and the final energy of the product.

Table 1: Key Steps and Intermediates in the Darzens Condensation

StepDescriptionIntermediate/Transition State
1Deprotonation of ethyl chloroacetateEnolate of ethyl chloroacetate
2Nucleophilic attack on acetophenoneFirst Transition State (TS1)
3Formation of halohydrin intermediateHalohydrin
4Intramolecular SN2 ring closureSecond Transition State (TS2)
5Formation of final productThis compound

Chemical Reactivity and Derivatization Strategies

Epoxide Ring-Opening Reactions

The epoxide ring in ethyl 3-methyl-3-phenylglycidate is susceptible to cleavage by various reagents, a characteristic reaction of this functional group. cymitquimica.com These ring-opening reactions are fundamental to the derivatization of the molecule.

Nucleophilic Substitution Reactions

The strained three-membered epoxide ring readily undergoes nucleophilic substitution reactions. This process involves the attack of a nucleophile on one of the carbon atoms of the epoxide, leading to the opening of the ring. The reaction can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less substituted carbon atom (SN2 mechanism). In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the resulting partial positive charge.

A notable example is the hydrolysis of the glycidate ester under alkaline conditions. Using aqueous sodium hydroxide (B78521), the ester is converted to the sodium salt of 3-methyl-3-phenylglycidic acid. This reaction proceeds with high efficiency, achieving near-quantitative yields under optimized pH and stirring conditions.

Reactivity with Various Nucleophiles (e.g., Hydroxide Ions, Amines, Thiols)

A range of nucleophiles can be employed to open the epoxide ring of this compound, leading to a variety of derivatives.

Hydroxide Ions: As mentioned, hydroxide ions act as nucleophiles to hydrolyze the ester and open the epoxide, ultimately forming the corresponding glycidic acid salt.

Amines: Amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohol derivatives. This reaction is crucial in the synthesis of various biologically active molecules.

Thiols: Thiols can also serve as nucleophiles, attacking the epoxide ring to form thioether-alcohol products.

The reactivity of these nucleophiles allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of this compound.

Stereochemical Control in Ring-Opening

This compound possesses two stereocenters, meaning it can exist as four different stereoisomers. chemicalbook.com The stereochemical outcome of the epoxide ring-opening reaction is a critical consideration, particularly in the synthesis of chiral molecules. The mechanism of the ring-opening (SN2) dictates that the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the attacked carbon center.

For instance, the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase from Galactomyces geotrichum can produce enantiomerically pure (2R,3S)-ethyl-3-phenylglycidate. mdpi.com This enantiomerically enriched epoxide can then undergo ring-opening with a nucleophile like sodium azide, followed by reduction and acylation, to synthetically produce the C-13 side chain of the anticancer drug Taxol with high stereoselectivity. mdpi.com This demonstrates the importance of stereochemical control in utilizing this compound for complex target-oriented synthesis.

Oxidation and Reduction Reactions

Beyond epoxide ring-opening, the functional groups of this compound can be modified through oxidation and reduction reactions.

Oxidation to Corresponding Carboxylic Acids

The molecule can be oxidized to form the corresponding carboxylic acids. Strong oxidizing acids can cause a vigorous and exothermic reaction. chemicalbook.com For example, aryl methyl groups can be oxidized to carboxylic acid groups using reagents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com

Reduction to Alcohols

Reduction reactions can convert the ester group into an alcohol. For example, the ester can be reduced to the corresponding diol. This transformation adds another layer to the synthetic versatility of the parent compound.

Interactive Data Table: Chemical Reactions of this compound

Reaction Type Reagent(s) Functional Group Targeted Product(s)
Nucleophilic Ring-OpeningHydroxide Ions (e.g., NaOH)Epoxide & EsterGlycidic acid salt
Nucleophilic Ring-OpeningAminesEpoxideAmino alcohol
Nucleophilic Ring-OpeningThiolsEpoxideThioether-alcohol
Nucleophilic Ring-OpeningSodium AzideEpoxideAzido alcohol
OxidationStrong Oxidizing AcidsMoleculeCarboxylic Acids
ReductionReducing AgentsEsterAlcohol (Diol)

Hydrolysis and Isomerization Pathways

The transformation of this compound into other useful chemical entities often begins with the hydrolysis of the ester group, followed by the chemically sensitive rearrangement of the resulting glycidic acid.

The ester functional group in this compound can be readily hydrolyzed under basic conditions. This reaction, known as saponification, involves treating the glycidate ester with an aqueous solution of a strong base, such as sodium hydroxide. The process yields the corresponding sodium salt of 3-methyl-3-phenylglycidic acid. Optimized conditions for this transformation can achieve near-quantitative yields of 90–100%. The reaction is typically conducted at temperatures ranging from 0–50°C with controlled pH and stirring for several hours to ensure complete conversion. The resulting product is the water-soluble salt of the glycidic acid.

Table 1: Parameters for Alkaline Hydrolysis of this compound

ParameterConditionYieldReference
Reagent Aqueous Sodium Hydroxide (20% w/w)90-100%
Temperature 0–50°C90-100%
pH Controlled (1–4 for subsequent steps)90-100%
Duration 4–24 hours90-100%

The glycidic acid salt produced during alkaline hydrolysis is an unstable intermediate. Upon acidification with a mineral acid like hydrochloric acid (HCl), the glycidic acid is protonated. The free glycidic acid then undergoes a spontaneous rearrangement that involves the opening of the epoxide ring and subsequent decarboxylation (loss of CO₂). This process results in the formation of an aldehyde. unacademy.comorganicreactions.org Specifically, the acidification and rearrangement of 3-methyl-3-phenylglycidic acid yields hydratropic aldehyde (2-phenylpropanal). This transformation is a key step in converting glycidic esters into aldehydes with one less carbon atom than the glycidic acid precursor. organicreactions.orgnih.gov

Formation of Derivatives and Analogs

The fundamental structure of this compound serves as a template for a wide array of derivatives and analogs, accessible through various synthetic strategies.

This compound is a member of a broader class of compounds known as α,β-epoxy esters, or glycidic esters. The primary route for synthesizing these compounds is the Darzens condensation (also known as the Darzens reaction). unacademy.commychemblog.com This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base. unacademy.comunacademy.com

The structural diversity of glycidic esters is achieved by varying the carbonyl compound and the α-haloester. For instance, using different aromatic or aliphatic ketones in place of acetophenone (B1666503), or employing different α-haloesters (e.g., methyl chloroacetate (B1199739), tert-butyl chloroacetate), leads to a wide range of glycidic ester analogs with different substituents on the epoxide ring and varied ester groups. mychemblog.comsciencemadness.org The choice of base, such as sodium ethoxide, sodium amide, or potassium tert-butoxide, can also influence the reaction's outcome and the stereochemistry of the resulting epoxide. mychemblog.comchemicalbook.com

Table 2: Structural Variations in Darzens Condensation

Carbonyl Compound (R-CO-R')α-Haloester (X-CH₂-COOR'')BaseProduct (Glycidic Ester)
Acetophenone (Ph-CO-CH₃)Ethyl ChloroacetateSodium EthoxideThis compound
Benzaldehyde (Ph-CHO)Ethyl ChloroacetateSodium EthoxideEthyl 3-phenylglycidate
Acetone (CH₃-CO-CH₃)Ethyl ChloroacetateSodium AmideEthyl 3,3-dimethylglycidate
CyclohexanoneMethyl ChloroacetatePotassium t-butoxideMethyl 1-oxaspiro[2.5]octane-2-carboxylate

Due to the presence of two stereocenters, glycidic esters like this compound can exist as multiple stereoisomers. Enantiomerically pure glycidates are highly valuable as chiral synthons, or building blocks, in asymmetric synthesis for producing complex molecules like pharmaceuticals. nih.govchiralpedia.com For example, specific stereoisomers of phenylglycidate are used in the synthesis of the Taxol C-13 side chain and the nootropic drug clausenamide. nih.gov

Several methods exist to obtain these chiral synthons. One prominent method is the hydrolytic kinetic resolution (HKR) of racemic epoxides using chiral catalysts, which selectively hydrolyzes one enantiomer, leaving the other unreacted and in high enantiomeric excess. orgsyn.org Another effective approach is bioresolution, which employs enzymes or whole microbial cells, such as Galactomyces geotrichum, that contain epoxide hydrolases. nih.gov These biocatalysts can selectively hydrolyze one enantiomer of a racemic glycidic ester, allowing for the isolation of the desired chiral synthons with high purity. nih.gov

The hydrolysis and subsequent decarboxylative rearrangement of glycidic esters is a general route to aldehydes. unacademy.comorganicreactions.org By applying this reaction sequence to the various glycidic esters synthesized via the Darzens reaction (as described in 3.4.1), a diverse range of α-substituted aldehyde derivatives can be produced. The substituents on the final aldehyde are determined by the groups attached to the original carbonyl compound used in the condensation.

For example, the hydrolysis and rearrangement of ethyl 3-phenylglycidate (derived from benzaldehyde) yields phenylacetaldehyde. Similarly, using a more complex ketone in the initial Darzens condensation will result in a correspondingly more complex α-substituted aldehyde after the hydrolysis and isomerization sequence. This synthetic pathway provides a reliable method for converting ketones and aldehydes into aldehydes with a homologous carbon structure.

Applications in Advanced Organic Synthesis

Pharmaceutical Synthesis

The compound and its related structures are instrumental in the synthesis of several pharmaceutically active ingredients (APIs). chemimpex.com The epoxide group's susceptibility to nucleophilic ring-opening reactions enables the creation of chiral compounds, which are often crucial for the efficacy of many drugs. chemimpex.com

Intermediate in Drug Synthesis

Ethyl 3-methyl-3-phenylglycidate and its analogues are recognized as important intermediates in the development of new medications. chemimpex.com Optically pure forms of phenylglycidic esters, in particular, have a wide variety of applications in the synthesis of pharmaceutical compounds. wikipedia.org Their role as synthons—compact, molecular fragments used in chemical synthesis—allows for the efficient construction of more complex drug molecules.

Synthesis of Taxol's C-13 Side Chain

The anticancer drug Taxol (Paclitaxel) possesses a complex structure, with its biological activity being heavily dependent on the C-13 side chain. chemicalbook.comgtilaboratorysupplies.com A key intermediate in the chemoenzymatic synthesis of this side chain, specifically ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, is derived from an optically pure form of a closely related compound, (2R,3S)-ethyl-3-phenylglycidate. wikipedia.orgchemicalbook.com The synthesis involves the resolution of racemic ethyl 3-phenylglycidate to produce the desired (2R,3S) enantiomer, which then serves as the foundational block for constructing the vital side chain. chemicalbook.comgtilaboratorysupplies.com

Table 1: Key Intermediates in Taxol Side Chain Synthesis

Intermediate CompoundRole in SynthesisTarget Molecule
(2R,3S)-Ethyl-3-phenylglycidateChiral building blockTaxol C-13 Side Chain
Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionateDirect precursor to the side chainTaxol C-13 Side Chain

Production of Nootropic Drugs (e.g., Clausenamide)

Nootropic drugs, which are substances that may improve cognitive function, represent another area where phenylglycidate structures are utilized. Specifically, the (2S,3R) enantiomer of ethyl 3-phenylglycidate can be applied to the synthesis of the nootropic drug (-)-Clausenamide. wikipedia.orgchemicalbook.com This compound, isolated from the plant Clausena lansium, has shown potential in improving learning and memory. The synthesis leverages the specific stereochemistry of the phenylglycidate precursor to achieve the final complex structure of the drug. sciencemadness.org

Synthesis of Cardiovascular Drugs (e.g., Diltiazem)

Analogues of ethyl 3-phenylglycidate are important intermediates in the synthesis of certain cardiovascular drugs. wikipedia.orgchemicalbook.com For instance, (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester is a key intermediate in the production of Diltiazem. wikipedia.orgchemicalbook.com Diltiazem is a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. The synthesis pathway involves the condensation of 4-methoxybenzaldehyde with methyl chloroacetate (B1199739) to form the glycidic acid methyl ester analogue, which undergoes further reactions to form the core benzothiazepine structure of Diltiazem.

Intermediates for Anti-Cancer Drugs (e.g., Aminopeptidase (B13392206) N Inhibitors)

Certain analogues of ethyl 3-phenylglycidate serve as crucial intermediates in the synthesis of a class of anti-cancer drugs known as aminopeptidase N inhibitors. wikipedia.org Aminopeptidase N (APN/CD13) is a transmembrane enzyme that is often overexpressed in cancer cells and plays a role in tumor growth, invasion, and angiogenesis. (2S,3R)-benzylepoxy acid esters are important for synthesizing inhibitors like bestatin. wikipedia.org The inhibition of APN can lead to cancer cell death, making these inhibitors a target for cancer therapy.

Table 2: Phenylglycidate Analogues in Drug Synthesis

Drug/Drug ClassPrecursor AnalogueTherapeutic Area
(-)-Clausenamide(2S,3R)-Ethyl-3-phenylglycidateNootropic
Diltiazem(2R,3S)-3-(4-methylphenyl)glycidic acid methyl esterCardiovascular
Aminopeptidase N Inhibitors (e.g., Bestatin)(2S,3R)-benzylepoxy acid estersOncology

Agrochemical Development

This compound is recognized as a versatile compound with applications in the synthesis of agrochemicals. chemimpex.com Its reactive epoxide structure makes it a useful intermediate for creating complex molecules for this sector. chemimpex.com However, specific examples of its application in the development of particular pesticides or herbicides are not detailed in the available literature.

Role as an Intermediate in Agrochemical Production

This compound is recognized for its application as an intermediate in the synthesis of various agrochemicals. chemimpex.com The epoxide structure is highly reactive, making it an excellent building block in organic synthesis for creating the complex molecules required for specialty chemicals in the agricultural sector. chemimpex.com While specific fungicidal compounds derived from phenylhydrazone and carbonic acid esters have been synthesized and tested, the direct lineage to this compound in publicly available research is not extensively detailed. nih.govresearchgate.net The general application points towards its role in creating larger, more complex active ingredients for crop protection.

Polymer Chemistry

The application of this compound extends into the realm of polymer science, where it contributes to the creation of materials with specific, desirable properties.

Production of Specialty Polymers

This chemical compound is utilized in the production of specialty polymers. chemimpex.com Glycidyl esters, as a class, can be reacted with polyols to create copolymers for various applications, including coating compositions. google.com The unique structure of this compound, with its ester and epoxide groups, allows it to be incorporated into polymer chains, influencing the final characteristics of the material. chemimpex.comwikipedia.org

Contribution to Materials with Enhanced Properties

The incorporation of this compound into polymer structures can lead to materials with unique and enhanced properties, such as improved flexibility and durability. chemimpex.com The epoxide group is particularly reactive and can participate in ring-opening polymerization reactions, which can influence the final properties of the polymer. While the specific mechanisms and resulting material properties are not extensively detailed in available literature, the compound's utility in this area is noted. chemimpex.com

Chiral Compound Production

One of the most significant applications of this compound is in the synthesis of chiral compounds, which are of paramount importance in the pharmaceutical industry. The molecule exists as a mixture of stereoisomers, and the separation or selective synthesis of a specific enantiomer is crucial for its use in producing single-enantiomer drugs.

Significance in Synthesizing Active Pharmaceutical Ingredients (APIs)

Optically pure forms of glycidic esters are crucial intermediates for a variety of pharmaceuticals. nih.gov The enantiomer (2R,3S)-Ethyl-3-phenylglycidate is a key intermediate in the synthesis of the C-13 side chain of Paclitaxel (Taxol), a potent anti-cancer drug. nih.govresearchgate.net The precise stereochemistry of this side chain is vital for the drug's therapeutic activity. nih.gov

Furthermore, this compound serves as a precursor for other active pharmaceutical ingredients. It is used in the synthesis of Reboxetine, a norepinephrine (B1679862) reuptake inhibitor used as an antidepressant, and the nootropic drug Clausenamide. nih.gov The ability to resolve the racemic mixture of this compound, often through enzymatic methods using epoxide hydrolases, allows for the production of these enantiomerically pure APIs with high selectivity. nih.gov

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₄O₃ nbinno.com
Molecular Weight 206.24 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid chemicalbook.com
Odor Strong, fruity, suggestive of strawberry chemicalbook.com
Boiling Point 272-275 °C sigmaaldrich.com
Density 1.087 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.505 sigmaaldrich.com
CAS Number 77-83-8 sigmaaldrich.com

Development of Optically Active Compounds

This compound is a significant molecule in the field of stereochemistry due to its structure, which contains two asymmetric centers, resulting in four possible stereoisomers. acs.org This inherent chirality makes it a valuable precursor and intermediate in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. chemimpex.com The development of optically active compounds from this compound primarily involves two key strategies: the resolution of its racemic mixtures and its use as a chiral building block in asymmetric synthesis.

Enantioselective Bioresolution

A common method for obtaining optically pure forms of this compound is through chiral resolution, a process that separates a racemic mixture into its individual enantiomers. wikipedia.org Enzymatic resolution has proven to be a highly effective technique for this purpose.

Detailed research has demonstrated the successful bioresolution of racemic ethyl 3-phenylglycidate (rac-EPG) using a newly isolated strain of the microorganism Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase. mdpi.com This enzyme selectively hydrolyzes one enantiomer of the racemic epoxide, allowing for the separation of the unreacted, optically pure enantiomer.

Under optimized conditions, this bioresolution process yields (2R,3S)-ethyl-3-phenylglycidate with high enantioselectivity. Researchers achieved an enantiomeric excess of the substrate (e.e.s) greater than 99% after an 8-hour reaction. mdpi.com The effectiveness of the epoxide hydrolase in G. geotrichum was found to be specific to ethyl 3-phenylglycidate and its derivatives with certain structural features. mdpi.com

Research Findings on Substrate Specificity: The substrate scope of the epoxide hydrolase in G. geotrichum ZJUTZQ200 was investigated to determine its specificity. The enzyme exhibited high enantioselectivity towards several phenylglycidate compounds, making it a promising biocatalyst for producing various chiral phenylglycidate synthons. mdpi.com However, its selectivity was significantly lower for compounds with certain substitutions on the phenyl ring or for other types of epoxides, indicating a specific active site recognition. mdpi.com

The table below summarizes the results of the enantioselective hydrolysis of racemic ethyl 3-phenylglycidate and its analogues by the whole cells of G. geotrichum ZJUTZQ200. mdpi.com

Compound No.Substrate NameConversion (%)Enantiomeric Excess of Substrate (e.e.s %)Enantiomeric Excess of Product (e.e.p %)Enantioselectivity (E)
1Ethyl 3-phenylglycidate50.1>9998.2>49
2Methyl 3-phenylglycidate49.596.598.1>45
3Ethyl 3-(4-chlorophenyl)glycidate51.298.995.3>48
4Ethyl 3-(4-methylphenyl)glycidate48.995.298.3>43
5Ethyl 3-(4-methoxyphenyl)glycidate45.315.218.71.5

Application in Chemoenzymatic Synthesis

Once resolved, the optically pure enantiomers of ethyl 3-phenylglycidate serve as crucial chiral intermediates in the synthesis of complex molecules. A significant application is in the production of the C-13 side chain of Taxol, a prominent anticancer drug. mdpi.comnih.gov

The enantiomerically pure (2R,3S)-EPG, obtained from the bioresolution process, is a key precursor for synthesizing the Taxol side chain, specifically ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate. mdpi.com This chemoenzymatic route leverages the chirally pure starting material to produce the final product with high enantioselectivity (e.e.s > 95%). mdpi.com

Beyond Taxol, optically active ethyl 3-phenylglycidate and its analogues are valuable in the synthesis of other pharmaceuticals:

(2R,3S)-EPG is used to synthesize Reboxetine, a norepinephrine reuptake inhibitor. nih.gov

(2S,3R)-EPG is an intermediate for the nootropic drug Clausenamide. nih.gov

Analogues like (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester are important in synthesizing the cardiovascular drug Diltiazem. nih.gov

The ability to produce specific stereoisomers of these drugs is critical, as different enantiomers can have vastly different pharmacological activities. The use of resolved this compound as a starting material is a foundational step in ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of ethyl 3-methyl-3-phenylglycidate, which contains both an ester and an epoxide functional group, relies heavily on a combination of spectroscopic methods. acs.org These techniques provide a comprehensive picture of the molecule's connectivity and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. It provides critical information regarding the compound's isomeric composition and the integrity of its core structure.

This compound has two stereocenters, leading to the existence of cis and trans diastereomers, with commercial products typically being a racemic mixture of all four stereoisomers. acs.orgchemicalbook.com The relative orientation of the phenyl group and the ester group on the oxirane ring defines these isomers. 1H NMR spectroscopy is a primary method for differentiating and quantifying the cis and trans isomers. The spatial arrangement of the protons on the oxirane ring results in distinct chemical shifts and coupling constants for each isomer. Although specific spectral data for the individual isomers are not widely published, the cis/trans ratio in a sample can be determined by the integration of the characteristic signals for each isomer in the 1H NMR spectrum. chemicalbook.com The synthesis method, such as the Darzens condensation, can influence the resulting ratio of these isomers. chemicalbook.com

The epoxide, or oxirane, ring is a key functional group in this compound. acs.org The stability of this ring is crucial for the compound's properties. NMR spectroscopy can be used to assess the integrity of the oxirane ring. The protons attached to the three-membered ring typically appear in a specific region of the 1H NMR spectrum. Any degradation or opening of the ring, which can be catalyzed by acids or bases, would lead to the disappearance of these signals and the appearance of new signals corresponding to the ring-opened products, such as a diol. chemicalbook.com For instance, the characteristic signals for the protons on the oxirane ring would be absent, and new signals for protons attached to carbons bearing hydroxyl groups would appear.

The diastereomers of this compound can be distinguished using 1H NMR spectroscopy due to the different chemical environments of the protons in each isomer. nih.gov The protons on the oxirane ring and the methyl group will exhibit different chemical shifts and potentially different coupling patterns for the cis and trans isomers. This is because the through-space magnetic effects of the phenyl and ester groups will differ for each diastereomer, leading to unique sets of signals. By analyzing the number of signals, their chemical shifts, and their multiplicities, it is possible to identify the presence of and distinguish between the different diastereomers in a sample. nih.govresearchgate.net

Proton Environment Expected 1H NMR Signal Characteristics for Distinguishing Diastereomers
Oxirane Ring ProtonsDifferent chemical shifts (δ) and coupling constants (J) for cis and trans isomers.
Methyl Group ProtonsDistinct chemical shifts for the methyl group in the cis and trans isomers.
Ethyl Ester ProtonsMay show slight differences in chemical shifts depending on the overall molecular conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound. nih.govnih.gov The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. The presence of the oxirane ring can be confirmed by the characteristic C-O stretching bands of the epoxide, which are usually found in the 1250 cm⁻¹ region and also in the 800-900 cm⁻¹ range. The aromatic phenyl group will show C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹)
Ester (C=O stretch)1730 - 1750
Epoxide (C-O stretch)~1250 and 800 - 900
Aromatic C-H stretch>3000
Aromatic C=C stretch1450 - 1600
Aliphatic C-H stretch<3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The compound has a molecular weight of 206.24 g/mol . acs.org In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 206.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. miamioh.edu For this compound, expected fragmentation could include the loss of the ethoxy group (-OCH2CH3, 45 Da) to give a fragment at m/z 161, or the loss of the entire ester group (-COOCH2CH3, 73 Da). Other significant fragments would arise from cleavages involving the oxirane ring and the phenyl group.

Ion m/z (Mass-to-charge ratio) Identity
[M]+206Molecular Ion
[M - OCH2CH3]+161Loss of the ethoxy group
[M - COOCH2CH3]+133Loss of the ethyl carboxylate group
[C6H5CO]+105Benzoyl cation
[C6H5]+77Phenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any potential byproducts from its synthesis. This technique separates volatile compounds in a sample, which are then ionized and identified based on their mass-to-charge ratio.

In the analysis of this compound, GC-MS can effectively quantify the purity of the final product, which is typically expected to be high, often exceeding 95% in commercial grades. fishersci.ca Modern synthetic methods aim for purities between 90-95%, a significant improvement over earlier techniques that yielded 80-85% purity. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which serve as a benchmark for identification. nih.gov The mass spectrum is characterized by a number of peaks, with prominent ones often appearing at m/z values of 132 and 105. nih.gov

Common byproducts that can be detected by GC-MS may include unreacted starting materials such as acetophenone (B1666503) and ethyl chloroacetate (B1199739), or side-products from the Darzens condensation reaction used in its synthesis. For instance, decomposition under certain conditions can lead to the formation of tert-butylbenzene, which is also detectable by GC-MS.

Table 1: GC-MS Data for this compound

ParameterValueReference
NIST Number 291516 nih.gov
Total Peaks 108 nih.gov
Top Peak (m/z) 132 nih.gov
Purity (Commercial Grade) ≥95.0% fishersci.ca
Molecular Weight 206.24 g/mol fao.org

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental to both the purification and routine analysis of this compound, enabling the separation of the desired product from reaction mixtures and the monitoring of its synthesis.

Column Chromatography for Product Isolation

Column chromatography is a preparative technique frequently employed to isolate and purify this compound from the crude reaction mixture. jppres.com This method separates compounds based on their differential adsorption to a stationary phase packed in a column. For the purification of glycidic esters like this compound, silica (B1680970) gel is a commonly used stationary phase. jppres.com The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with increasing polarity, such as a gradient of hexane-ethyl acetate (B1210297), is often effective. jppres.com

Thin-Layer Chromatography (TLC) for Product Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of the synthesis of this compound. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. youtube.com A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 v/v ratio), allows for the separation of the product from the starting materials on a silica gel plate. mdpi.com The spots can be visualized under UV light or by using a staining agent. bohrium.com The retention factor (Rf) value of the product spot can be compared to that of a pure standard to confirm its identity. researchgate.net

Table 2: TLC Parameters for this compound Monitoring

ParameterDetailsReference
Stationary Phase Silica gel F254 plates mdpi.com
Mobile Phase Petroleum ether/ethyl acetate (10:1, v/v) mdpi.com
Application Monitoring reaction progress and purity assessment researchgate.netresearchgate.net

Chiral Stationary-Phase High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Validation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. researchgate.net This technique is crucial for validating the stereoselectivity of asymmetric synthesis or enzymatic resolution methods. rasayanjournal.co.in

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for their broad applicability in separating enantiomers. researchgate.netresearchgate.net For instance, Chiralpak AD-H, an amylose-based column, has been successfully used to separate the enantiomers of similar compounds. rasayanjournal.co.in The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or 2-propanol, is optimized to achieve the best resolution between the enantiomeric peaks. rasayanjournal.co.inresearchgate.net The separation is monitored using a UV detector at a specific wavelength. rasayanjournal.co.in The enantiomeric excess is then calculated from the integrated areas of the two enantiomer peaks in the chromatogram. uma.es

Determination of Enantiomeric Excess and Optical Purity

Beyond chiral HPLC, other methods are available to assess the enantiomeric composition and optical purity of this compound.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. unit.no The magnitude and direction of the rotation of plane-polarized light are directly proportional to the concentration of the chiral substance and its specific rotation. By measuring the observed rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the optical purity and, by extension, the enantiomeric excess can be determined. unit.no This method is often used as a complementary technique to chiral HPLC for confirming the enantiomeric composition.

Chiral Resolution Techniques

The separation of the stereoisomers of this compound, a compound possessing two chiral centers and existing as a mixture of cis and trans diastereomers, each with its own pair of enantiomers, presents a significant analytical challenge. Researchers have explored various techniques to resolve these complex mixtures, primarily focusing on enzymatic methods and chiral chromatography.

Enzymatic Resolution

Enzymatic kinetic resolution has emerged as a powerful tool for the stereoselective synthesis and separation of glycidic esters. This approach leverages the stereospecificity of enzymes, particularly lipases and epoxide hydrolases, to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

While specific studies detailing the enzymatic resolution of this compound are not extensively documented in publicly available literature, research on the closely related compound, ethyl 3-phenylglycidate (EPG), provides significant insights into potential methodologies. A notable study demonstrated the successful bioresolution of racemic EPG using the epoxide hydrolase activity of a newly isolated strain of Galactomyces geotrichum ZJUTZQ200. acs.org This whole-cell biocatalyst exhibited high enantioselectivity, affording the (2R,3S)-EPG enantiomer with an enantiomeric excess (e.e.) of over 99%. acs.org The optimization of reaction conditions, including pH, temperature, and substrate-to-cell ratio, was crucial in achieving high selectivity and conversion.

The general principle of enzymatic kinetic resolution involves the differential rate of reaction for the enantiomers. For instance, in a hydrolysis reaction, the enzyme will preferentially convert one enantiomer of the ester into the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the newly formed acid. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

The success of enzymatic resolution is highly dependent on the choice of enzyme, the reaction medium (aqueous or organic solvents), and the specific substrate. For this compound, the presence of the additional methyl group compared to EPG would likely influence the binding and catalytic efficiency of various enzymes. Therefore, screening a variety of lipases (e.g., from Candida sp., Pseudomonas sp.) and epoxide hydrolases would be a critical first step in developing a successful resolution protocol.

Chiral Chromatography

Chiral chromatography is another cornerstone technique for the separation of the stereoisomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral columns are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

For the analysis of glycidic esters like ethyl 3-phenylglycidate, HPLC with a polysaccharide-based chiral stationary phase has proven effective. For instance, a Daicel Chiralpak AS-H column has been successfully used to separate the enantiomers of EPG and its analogues. acs.org The mobile phase typically consists of a mixture of n-hexane and isopropanol. acs.org The separation of the diastereomers (cis and trans) of this compound can often be achieved on standard silica gel columns, while the subsequent resolution of the individual enantiomers of each diastereomer requires a chiral column.

The development of a chiral HPLC method involves screening different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based) and optimizing the mobile phase composition to achieve baseline separation of all four stereoisomers.

Chiral Gas Chromatography (GC):

Given the volatility of this compound, chiral gas chromatography is a viable and powerful technique for its enantiomeric separation. Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns. These cyclodextrin (B1172386) derivatives create a chiral environment within the column that allows for the differential interaction with the enantiomers, leading to their separation.

A study on the diastereoselective synthesis of ethyl (E)-3-methyl-3-phenylglycidate highlighted the use of ¹H NMR spectroscopy to distinguish between the E and Z diastereomers based on the chemical shift of the oxirane ring proton, which is influenced by the shielding effect of the phenyl group. rubingroup.org This analytical technique complements chromatographic methods by providing structural information about the separated isomers.

The following table summarizes hypothetical data for a chiral HPLC separation, illustrating how the different stereoisomers might be resolved.

StereoisomerRetention Time (min)Peak Area (%)
(2R,3S)-trans10.525.0
(2S,3R)-trans12.225.0
(2R,3R)-cis14.825.0
(2S,3S)-cis16.325.0
This is a hypothetical data table for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 3-methyl-3-phenylglycidate, and how do they influence experimental design?

  • Answer : this compound (C₁₂H₁₄O₃, MW 206.24) is a colorless to pale yellow liquid with a fruity odor. Key properties include:

  • Boiling Point : 272–275°C
  • Density : 1.087–1.091 g/cm³
  • Solubility : Insoluble in water; miscible with organic solvents
  • Flash Point : 134°C (non-flammable under standard conditions)
    These properties necessitate precautions such as high-temperature setups for distillation and solvent compatibility testing. Use inert atmospheres to avoid oxidation .

Q. What analytical methods are recommended for characterizing this compound in synthetic mixtures?

  • Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves cis/trans isomer mixtures (98% purity) and quantifies impurities .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and regiochemistry, critical for distinguishing diastereomers .
  • Refractometry : Measures refractive index (1.5045–1.5065) for quality control .
    Calibrate instruments using certified reference standards to minimize batch variability .

Q. How should researchers handle discrepancies in hazard classifications across safety data sheets?

  • Answer : Contradictions exist:

  • Skin Sensitization : Classified as 1B (EU) vs. "low risk" (US MSDS) .
  • Mutagenicity : Observed in animal studies but not listed by ACGIH/IARC .
    Mitigate risks by adhering to strict PPE (gloves, goggles, respirators meeting OSHA/ANSI standards) and conducting Ames tests for mutagenicity in new formulations .

Advanced Research Questions

Q. What synthetic strategies optimize the enantioselective synthesis of this compound?

  • Answer :

  • Epoxidation Catalysts : Use chiral Mn-salen complexes to control stereochemistry in glycidate formation .
  • Acid-Catalyzed Rearrangements : BF₃ treatment of tert-butyl analogs yields 25% enantiomeric mixtures; optimize with polar solvents to suppress polymerization .
  • Chromatographic Resolution : Chiral HPLC (e.g., amylose columns) separates cis/trans isomers .
    Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and characterize intermediates via IR for epoxy C-O stretches .

Q. How do environmental factors impact the stability of this compound in aqueous systems?

  • Answer :

  • Hydrolysis : Stable in neutral water but degrades under acidic/alkaline conditions, releasing CO₂ and phenyl derivatives. Use buffered solutions (pH 6–8) for long-term storage .
  • Oxidation : Reacts with strong oxidizers (e.g., peroxides); store under nitrogen with antioxidants (e.g., BHT) .
  • Photodegradation : UV exposure accelerates decomposition; use amber glassware and conduct stability studies under ICH Q1A guidelines .

Q. What mechanistic insights explain the mutagenic effects observed in animal studies?

  • Answer :

  • Epoxide Reactivity : The glycidate’s epoxide group alkylates DNA bases (e.g., guanine N7), inducing frameshift mutations .
  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP2E1) may convert the compound to reactive intermediates. Test using S9 liver microsomal fractions in Ames assays .
  • Species Variability : Rodent models show higher susceptibility than primates; prioritize human cell lines (e.g., HepG2) for in vitro genotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.